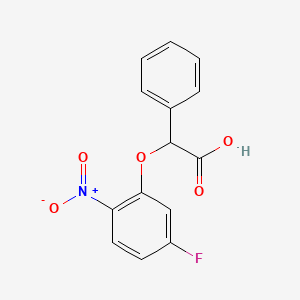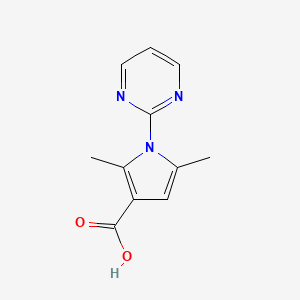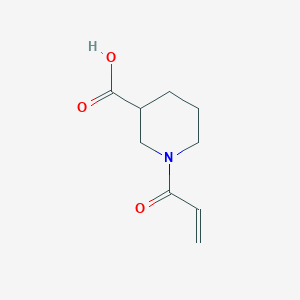
1-(Prop-2-enoyl)piperidine-3-carboxylic acid
Vue d'ensemble
Description
1-(Prop-2-enoyl)piperidine-3-carboxylic acid, also known as PPC, is a chemical compound that belongs to the family of piperidine carboxylic acids. PPC has been studied for its potential applications in scientific research due to its unique properties, including its ability to interact with biological systems.
Mécanisme D'action
The mechanism of action of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is not fully understood, but it is believed to involve the modulation of various biological pathways. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to interact with receptors in the central nervous system, including the dopamine and serotonin receptors. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has also been shown to modulate the activity of the immune system, including the production of cytokines.
Biochemical and Physiological Effects:
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to modulate the activity of the central nervous system, including the regulation of locomotor activity and the modulation of pain perception. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has also been shown to have immunomodulatory effects, including the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid also has a well-defined structure, which makes it easy to study its interactions with biological systems. However, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid also has some limitations for use in laboratory experiments. It is a relatively new compound, and its interactions with biological systems are not fully understood. Additionally, the synthesis of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on 1-(Prop-2-enoyl)piperidine-3-carboxylic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the pharmacological properties of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid, including its potential therapeutic applications in the treatment of various diseases. Additionally, future research could focus on the development of new derivatives of 1-(Prop-2-enoyl)piperidine-3-carboxylic acid that have improved pharmacological properties.
Applications De Recherche Scientifique
1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of pharmacology. 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been shown to interact with biological systems, including the central nervous system and the immune system. As a result, 1-(Prop-2-enoyl)piperidine-3-carboxylic acid has been studied for its potential therapeutic applications in the treatment of various diseases.
Propriétés
IUPAC Name |
1-prop-2-enoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-8(11)10-5-3-4-7(6-10)9(12)13/h2,7H,1,3-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBROFLVSVXVQEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-enoyl)piperidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






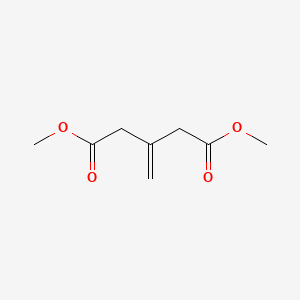
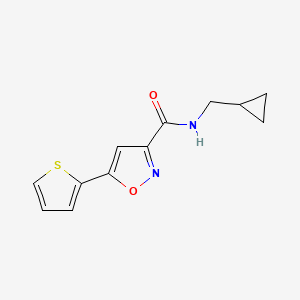
![2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}-N-(3,4-dihydro-2H-1-benzopyran-4-yl)acetamide](/img/structure/B3373759.png)
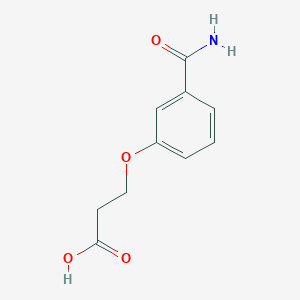
![Tert-butyl 3-[(piperidin-3-yl)carbamoyl]piperidine-1-carboxylate](/img/structure/B3373770.png)

